Polmacoxib
Overview
Description
Polmacoxib, known by its trade name Acelex, is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to treat osteoarthritis. It was developed as CG100649 and approved for use in South Korea in February 2015 . This compound is unique in that it inhibits both cyclooxygenase-2 (COX-2) and carbonic anhydrase enzymes, which contributes to its anti-inflammatory and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of polmacoxib involves several key steps:
Reaction of a sulfonate compound: with hydroxylamine-O-sulfonic acid to form an intermediate.
Conversion of the intermediate: to this compound through a series of reactions involving acetic anhydride, oxidizing agents, and chlorinating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Polmacoxib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: this compound can undergo substitution reactions, particularly involving its sulfonamide group.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like sodium borohydride.
Chlorinating agents: for substitution reactions.
Major Products Formed:
Sulfone derivatives: from oxidation.
Various substituted compounds: depending on the reagents used.
Scientific Research Applications
Polmacoxib has a wide range of applications in scientific research:
Mechanism of Action
Polmacoxib exerts its effects through dual inhibition of COX-2 and carbonic anhydrase enzymes . By inhibiting COX-2, it reduces the production of prostaglandins, which are mediators of inflammation and pain . The inhibition of carbonic anhydrase contributes to its unique pharmacological profile, potentially reducing cardiovascular side effects associated with traditional NSAIDs .
Comparison with Similar Compounds
Biological Activity
Polmacoxib is a novel non-steroidal anti-inflammatory drug (NSAID) that acts primarily as a selective cyclooxygenase-2 (COX-2) inhibitor while also exhibiting significant inhibition of carbonic anhydrase (CA). This dual mechanism of action distinguishes this compound from traditional NSAIDs and COX-2 inhibitors, potentially offering enhanced therapeutic benefits with reduced gastrointestinal side effects.
This compound's unique pharmacological profile arises from its ability to inhibit both COX-2 and CA. COX-2 is responsible for the synthesis of prostaglandins, which mediate pain and inflammation, while CA plays a crucial role in regulating acid-base balance in tissues. The binding affinity of this compound for CA is notably higher than that for COX-2, particularly in cardiovascular tissues where CA is abundant. This preferential binding may mitigate the cardiovascular risks typically associated with COX-2 inhibition, such as hypertension and thromboembolic events .
Pharmacodynamics
In clinical trials, this compound has demonstrated significant efficacy in managing pain and inflammation associated with osteoarthritis (OA). The drug was evaluated in a randomized, multicenter Phase III trial involving 362 patients with OA, comparing its effects against celecoxib and placebo. Key findings from this study include:
- Efficacy : After six weeks of treatment, this compound showed a statistically significant reduction in pain scores compared to placebo (-2.5 points on the WOMAC pain subscale) and was non-inferior to celecoxib .
- Safety Profile : this compound was well tolerated, with adverse events primarily related to gastrointestinal issues being reported at lower rates compared to traditional NSAIDs .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties that enhance its therapeutic efficacy:
- Absorption : Following oral administration, peak plasma concentrations are reached within approximately 5.6 hours for the 2 mg dose .
- Distribution : The drug shows a high concentration in erythrocytes (85-100 times higher than in plasma), facilitating targeted delivery to inflamed tissues while minimizing systemic exposure .
- Elimination : this compound has a prolonged elimination half-life of approximately 131 hours, allowing for sustained therapeutic effects with once-daily dosing .
Clinical Trial Insights
A pivotal Phase III trial evaluated this compound's efficacy in patients with knee or hip OA. The results indicated:
Treatment Group | Change in WOMAC Pain Score | Statistical Significance |
---|---|---|
This compound 2 mg | -2.5 | p = 0.011 |
Celecoxib 200 mg | -1.9 | p = 0.425 |
Placebo | -0.1 |
The trial also demonstrated that more patients reported significant improvement using this compound compared to celecoxib or placebo at week 3 .
Adverse Events
While this compound was generally well tolerated, some adverse events were noted:
- Gastrointestinal Disorders : Incidents included abdominal pain and diarrhea, but these were less frequent than those associated with traditional NSAIDs .
- Serious Adverse Events : A case report highlighted a severe complication involving colon perforation in a patient treated with this compound alongside everolimus for metastatic breast cancer, underscoring the need for careful monitoring during combination therapies .
Properties
IUPAC Name |
4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWPAFMIFNSIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029389 | |
Record name | Polmacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301692-76-2 | |
Record name | Polmacoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301692-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polmacoxib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301692762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polmacoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Polmacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POLMACOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ34D6YPAO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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